molecular formula C10H12F3NO2 B223425 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine CAS No. 189876-53-7

3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine

Cat. No. B223425
CAS RN: 189876-53-7
M. Wt: 235.2 g/mol
InChI Key: ISFSJWOKLUNXAQ-UHFFFAOYSA-N
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Description

3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine, also known as fluoxetine, is an antidepressant of the selective serotonin reuptake inhibitor (SSRI) family . It is widely used in the treatment of depression, with or without anxiety, bulimia, obsessive–compulsive disorder (OCD), premenstrual dysphoric disorder (PMDD), including premenstrual syndrome (PMS), irritability and dysphoria .


Molecular Structure Analysis

The molecular structure of this compound consists of a trifluoromethyl group (-CF3), a phenoxy group (Ph-O-), and a propylamine group (-CH2CH2CH2NH2) . The trifluoromethyl group is attached to the phenoxy group, which is further connected to the propylamine group .


Chemical Reactions Analysis

The thermal behavior of fluoxetine hydrochloride, a derivative of this compound, has been investigated using thermoanalytical techniques . In an inert atmosphere, the decomposition took place as two mass loss events with a residue of 0.13% at the end of the run . In an air atmosphere, decomposition occurred in three steps, the last one as a result of the oxidative burning of the carbonaceous matter .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 159.6 °C . The compound decomposes after melting, releasing 4-trifluoromethylphenol, methylamine . The GC–MS analysis of the solid resulting from heating the fluoxetine hydrochloride up to 230 °C revealed the presence of the original sample and 4-trifluoromethylphenol as the main residue .

Scientific Research Applications

3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine has been used in a variety of scientific research applications, including as a building block for the synthesis of biologically active molecules. It has also been used as a reagent in organic synthesis, and as a ligand in coordination chemistry. Additionally, it has been used in the synthesis of polymeric materials, and as a catalyst for the synthesis of polymeric materials.

Mechanism of Action

Target of Action

The primary target of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine, also known as fluoxetine, is the serotonin reuptake transporter protein located in the presynaptic terminal . This protein plays a crucial role in the regulation of serotonin levels in the brain, which is a neurotransmitter that contributes to feelings of well-being and happiness.

Mode of Action

Fluoxetine acts by blocking the reuptake of serotonin . By inhibiting the reuptake transporter protein, fluoxetine increases the amount of serotonin available in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This leads to increased serotonin signaling, which can help alleviate symptoms of depression and anxiety.

Advantages and Limitations for Lab Experiments

The use of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine in lab experiments has a number of advantages. It is a versatile compound that can be used in a variety of biochemical and physiological experiments. It is also a cost-effective reagent that is widely available. Additionally, it is a relatively non-toxic compound that is easy to handle and store.
However, there are also some limitations to the use of this compound in lab experiments. It is a relatively unstable compound that can decompose rapidly in certain conditions. Additionally, it can be difficult to purify and isolate from reaction mixtures. Finally, it can be difficult to control the concentration of the compound in a reaction mixture.

Future Directions

The use of 3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine in scientific research is still in its early stages, and there are a number of potential future directions for research. These include the development of novel synthetic methods for the synthesis of this compound, the development of new methods for the purification and isolation of the compound, and the development of new applications for the compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic agents. Finally, further research into the mechanism of action of this compound could lead to the development of new drugs and therapies.

Synthesis Methods

3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine can be synthesized by the reaction of 4-trifluoromethoxybenzaldehyde with a primary amine such as 1-aminopropane. The reaction is carried out in a solvent such as ethanol or acetonitrile at a temperature of 80-90°C. The reaction is catalyzed by a Lewis acid such as aluminum chloride or zinc chloride. The reaction yields this compound in high yields.

Biochemical Analysis

Biochemical Properties

3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with receptor tyrosine kinases, which are crucial for cell signaling pathways. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of specific genes involved in metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding. Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions result in alterations in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, this compound has shown stability under various conditions, with minimal degradation observed. Long-term studies have indicated that this compound can have sustained effects on cellular processes, including prolonged activation or inhibition of specific pathways .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it has been observed to have beneficial effects, such as enhancing metabolic activity and improving cellular function. At higher doses, toxic or adverse effects may occur, including cellular damage and disruption of normal physiological processes. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and alterations in metabolite levels. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells via membrane transporters, leading to its accumulation in specific tissues where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

properties

IUPAC Name

3-[4-(trifluoromethoxy)phenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO2/c11-10(12,13)16-9-4-2-8(3-5-9)15-7-1-6-14/h2-5H,1,6-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFSJWOKLUNXAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCN)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618610
Record name 3-[4-(Trifluoromethoxy)phenoxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

189876-53-7
Record name 3-[4-(Trifluoromethoxy)phenoxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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